What is 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid?
What is 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid?
An In-Depth Technical Guide to 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid: A Key Scaffold in Modern Drug Discovery
Introduction
2-(6-Methoxy-1-benzofuran-3-yl)acetic acid is a heterocyclic organic compound that has emerged as a high-value scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused benzofuran ring system substituted with a methoxy group and an acetic acid moiety, serves as a critical pharmacophore for developing novel therapeutics.[1] The primary significance of this molecule lies in its role as a core structure for potent and selective agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1]
The activation of GPR40 on pancreatic β-cells is a key mechanism for modulating glucose-dependent insulin secretion, making it a highly attractive target for the treatment of Type 2 diabetes mellitus.[1] The development of the clinical candidate TAK-875 (Fasiglifam) from this structural class highlighted the therapeutic potential and favorable pharmacokinetic profiles that can be achieved.[1] Beyond metabolic disorders, the benzofuran nucleus is recognized as a "privileged structure," with derivatives exhibiting a broad spectrum of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties, underscoring its versatility in scientific investigation.[1][2]
This guide provides a comprehensive technical overview of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid, intended for researchers, medicinal chemists, and drug development professionals. It covers the compound's physicochemical properties, synthetic pathways, mechanism of action, and applications, grounded in established scientific literature and field-proven insights.
Chapter 1: Physicochemical and Structural Characteristics
The biological activity and synthetic utility of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid are intrinsically linked to its chemical and physical properties. Understanding these characteristics is the first step in its application and derivatization.
Key Identifiers and Properties
Quantitative data for the compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-(6-methoxy-1-benzofuran-3-yl)acetic acid | [3] |
| CAS Number | 69716-05-8 | [3] |
| Molecular Formula | C₁₁H₁₀O₄ | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
| Monoisotopic Mass | 206.05790880 Da | [3] |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CO2)CC(=O)O | [3] |
| InChI Key | QCXJFLREQGIACT-UHFFFAOYSA-N | [3] |
| Predicted XLogP | 1.8 | [3] |
Structural Elucidation and Analytical Considerations
The definitive identification and purity assessment of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid and its derivatives rely on a suite of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum will characteristically show signals for the aromatic protons on the benzofuran ring, a singlet for the methoxy group protons, and signals corresponding to the methylene and carboxylic acid protons of the acetic acid side chain. For complex derivatives, 2D NMR techniques such as COSY and NOESY are crucial for assigning stereochemistry and resolving overlapping signals.[1]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[4][5] The fragmentation pattern observed in the mass spectrum can also offer structural information.
-
X-ray Crystallography : For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond angles and conformational details in the solid state.[1][4] Obtaining high-quality crystals is a critical prerequisite, often requiring careful selection of solvent systems (e.g., ethanol/water) and controlled evaporation conditions.[1]
Chapter 2: Synthesis and Derivatization
The synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid is a well-established process in organic chemistry, serving as a foundation for creating a diverse library of analogs for structure-activity relationship (SAR) studies.
Core Synthetic Pathway
A common and efficient route involves a multi-step process starting from a substituted phenol. The key transformations include the formation of a benzofuranone intermediate followed by the introduction of the acetic acid side chain.[1]
-
Intermediate Formation : The synthesis typically begins with the preparation of 6-methoxybenzofuran-3-one.
-
Olefination : The ketone intermediate is then subjected to a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate reagent like triethyl phosphonoacetate. The HWE reaction is favored over the Wittig reaction in this context because it readily forms the desired α,β-unsaturated ester and the water-soluble phosphate byproducts are easily removed during workup.
-
Hydrolysis : The resulting ethyl (6-methoxy-1-benzofuran-3-yl)acetate is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final carboxylic acid product.
Caption: General synthetic workflow for 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid.
Detailed Experimental Protocol: Synthesis via HWE Reaction
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and specific substrate batches.
Step 1: Synthesis of Ethyl (6-methoxy-1-benzofuran-3-yl)acetate
-
To a solution of 6-methoxybenzofuran-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to generate the reactive ylide for the HWE reaction. The anhydrous THF prevents quenching of the base.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.[1]
Step 2: Hydrolysis to 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.
-
Self-Validation: The progress of the saponification can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt at the baseline.
-
-
After completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final acid.
Chapter 3: Mechanism of Action and Biological Significance
The therapeutic interest in this scaffold is primarily driven by its interaction with GPR40, a receptor central to metabolic regulation.
Primary Target: GPR40/FFA1 Agonism
GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. It is endogenously activated by medium- and long-chain free fatty acids.
-
Mechanism of Insulin Secretion : Upon agonist binding, GPR40 couples primarily through the Gαq/11 pathway. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a primary driver of insulin granule exocytosis. This entire process is glucose-dependent, meaning the insulinotropic effect is significantly amplified at high glucose levels, which reduces the risk of hypoglycemia—a major advantage over other insulin secretagogues.
Caption: GPR40/FFA1 signaling pathway leading to glucose-dependent insulin secretion.
Broader Biological Activities of Benzofurans
The benzofuran scaffold is not limited to metabolic diseases. Its rigid, planar structure and ability to participate in various non-covalent interactions make it a versatile template. Recent studies on related 6-methoxy benzofuran derivatives have demonstrated a therapeutic effect in models of senile osteoporosis.[6] The mechanism involves promoting bone formation through the upregulation of Bone Morphogenetic Protein 2 (BMP-2), highlighting the potential for this chemical class in regenerative medicine.[6]
Chapter 4: Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a foundational tool for discovery.
Role as a Core Scaffold for Lead Optimization
2-(6-Methoxy-1-benzofuran-3-yl)acetic acid is an ideal starting point for SAR studies. The carboxylic acid group provides a crucial interaction point with the target receptor while also serving as a chemical handle for modification to fine-tune properties like potency, selectivity, and pharmacokinetics (ADME - absorption, distribution, metabolism, excretion). The development of TAK-875 from this pharmacophore is a testament to the success of this approach.[1]
Protocol: In Vitro GPR40 Calcium Flux Assay
This protocol describes a common method to screen compounds for GPR40 agonist activity in a high-throughput format.
Objective : To measure the potency (EC₅₀) of test compounds by quantifying the increase in intracellular calcium concentration in a cell line stably expressing human GPR40.
Materials :
-
HEK293 cells stably expressing human GPR40 (or similar).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds and a reference agonist (e.g., TAK-875).
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Workflow :
-
Cell Plating : Plate GPR40-expressing HEK293 cells in 384-well plates at an appropriate density and incubate overnight to allow for attachment.
-
Dye Loading : Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture medium from the plates and add the dye loading buffer. Incubate for 1 hour at 37 °C.
-
Expertise: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye, ensuring efficient and uniform loading into the cells.
-
-
Compound Preparation : Prepare serial dilutions of test compounds in assay buffer in a separate compound plate.
-
Assay Measurement :
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument automatically adds the test compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis :
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline from the peak fluorescence.
-
Plot the ΔF against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Caption: Workflow for a cell-based calcium flux assay to screen GPR40 agonists.
Chapter 5: Safety, Handling, and Toxicology
As a laboratory chemical, 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid requires careful handling to minimize exposure and risk.
Hazard Identification
The Globally Harmonized System (GHS) classification available in public databases provides the primary safety information.[3]
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |
Laboratory Handling and Best Practices
This compound is intended for research purposes only and is not for human or veterinary use.[1]
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(6-Methoxy-1-benzofuran-3-yl)acetic acid represents more than just a single chemical entity; it is a gateway to a rich field of medicinal chemistry. Its role as a foundational scaffold for GPR40 agonists has cemented its importance in the pursuit of novel treatments for Type 2 diabetes. The inherent versatility of the benzofuran core, however, suggests that its potential applications extend far beyond metabolic disease, with emerging evidence in areas like osteoporosis. For the research scientist and drug developer, this compound is a validated starting point, offering a robust chemical framework and a clear biological rationale from which to innovate and discover the next generation of targeted therapeutics.
References
-
2-(6-Methoxy-1-benzofuran-3-yl)acetic acid | C11H10O4 | CID 736818 - PubChem. [Link]
-
2-(6-methoxy-1-benzofuran-3-yl)acetic acid - PubChemLite. [Link]
-
(PDF) (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione - ResearchGate. [Link]
-
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - MDPI. [Link]
-
Acetic acid, methoxy-: Human health tier II assessment. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. [Link]
-
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - ResearchGate. [Link]
-
6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). [Link]
-
2-(6-METHOXY-1-BENZOFURAN-3-YL)ACETIC ACID | CAS 69716-05-8. [Link]
-
2-(6-Methoxy-1-benzofuran-3-yl)acetic acid, 97% - Chemos GmbH&Co.KG. [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]
-
2-(6-Methyl-1-benzofuran-3-yl)acetic acid - ResearchGate. [Link]
-
2-[[2-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-1-benzofuran-6-yl]oxy]acetic acid. [Link]
-
Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid | C11H10O4 | CID 736818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
